molecular formula C16H16N5O7S2. Na B601314 Cefotaxime Impurity D Sodium Salt CAS No. 65715-12-0

Cefotaxime Impurity D Sodium Salt

Número de catálogo: B601314
Número CAS: 65715-12-0
Peso molecular: 454.46 22.99
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefotaxime Impurity D Sodium Salt is a byproduct found in the synthesis of cefotaxime, a third-generation cephalosporin antibiotic. This impurity is formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product. Understanding and controlling the presence of such impurities is crucial for ensuring the safety and effectiveness of cefotaxime.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Cefotaxime Impurity D Sodium Salt involves the degradation of cefotaxime sodium. A polymer stock solution of cefotaxime sodium is obtained using a concentrated solution degradation method. The cefotaxime dimer and trimer impurities are separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .

Industrial Production Methods: In industrial settings, the production of cefotaxime sodium involves multiple steps, including fermentation, chemical synthesis, and purification. During these processes, impurities such as this compound can form. The control of these impurities is achieved through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .

Análisis De Reacciones Químicas

Types of Reactions: Cefotaxime Impurity D Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the impurity into other reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Analytical Method Development

Cefotaxime Impurity D Sodium Salt is pivotal in developing and validating analytical methods to quantify impurities in cefotaxime formulations. Research has focused on:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established to detect and quantify cefotaxime and its impurities, including this compound. This method adheres to guidelines set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .
  • Forced Degradation Studies : These studies assess the stability of cefotaxime under various conditions (e.g., temperature, pH) to understand how impurities form over time. This knowledge aids in optimizing storage conditions and improving formulation stability .

Stability Studies

Research has investigated the degradation profiles of cefotaxime under different storage conditions to determine if this compound increases over time, potentially affecting drug potency . These studies are crucial for ensuring that cefotaxime products remain effective throughout their shelf life.

Biochemical Interactions

This compound plays a role in biochemical reactions related to antibiotic activity:

  • Inhibition of Bacterial Cell Wall Synthesis : It interacts with penicillin-binding proteins (PBPs), essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell death .
  • Antimicrobial Activity Studies : Research explores whether this impurity possesses any intrinsic antibacterial activity or affects the antibacterial properties of cefotaxime itself .

Methodologies for Quantification

A comprehensive study developed an eco-friendly HPLC method for quantifying cefotaxime and its impurities, including this compound. The method demonstrated superior performance compared to traditional methods, achieving a higher Analytical Greenness metric score .

Stability Investigations

Forced degradation studies highlighted that this compound can form under specific conditions, emphasizing the need for rigorous stability testing in pharmaceutical formulations .

Summary Table of Key Findings

Application AreaFindings
Analytical Method DevelopmentEstablished HPLC methods for quantifying impurities; adherence to EP and USP guidelines
Stability StudiesInvestigated degradation profiles; assessed impact on drug potency over time
Biochemical InteractionsInhibition of PBPs leading to bacterial cell death; potential effects on cefotaxime's efficacy

Mecanismo De Acción

The mechanism of action of Cefotaxime Impurity D Sodium Salt is related to its chemical structure and interactions with biological targets. As an impurity, it does not have a specific therapeutic effect but can influence the overall activity of cefotaxime. The impurity can interact with penicillin-binding proteins (PBPs) in bacterial cell walls, potentially affecting the bactericidal activity of cefotaxime .

Comparación Con Compuestos Similares

Uniqueness: Cefotaxime Impurity D Sodium Salt is unique due to its specific formation pathway and chemical structure. It is formed through the degradation of cefotaxime sodium and can be isolated and characterized using advanced chromatographic and spectroscopic techniques .

Actividad Biológica

Cefotaxime Impurity D Sodium Salt (CEF-D-Na) is a byproduct of the synthesis of cefotaxime, a broad-spectrum cephalosporin antibiotic. Understanding the biological activity of CEF-D-Na is crucial for evaluating its potential effects on antibiotic efficacy and safety. This article details the mechanisms of action, biochemical properties, pharmacokinetics, and relevant case studies surrounding this compound.

Target and Mode of Action
CEF-D-Na, like its parent compound cefotaxime, primarily targets bacterial cell walls. It exhibits bactericidal activity by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically PBP Ib and PBP III. This inhibition prevents the cross-linking of peptidoglycan layers, essential for maintaining bacterial cell wall integrity. Consequently, this leads to bacterial cell death due to an autolytic effect triggered by the disruption of cell wall synthesis.

Biochemical Pathways
The compound's activity is closely related to its interaction with various enzymes and proteins involved in bacterial metabolism. By binding to PBPs, CEF-D-Na can alter cellular processes, including gene expression and stress responses in bacteria.

Pharmacokinetics

Following administration, cefotaxime reaches peak serum concentrations rapidly, typically within 30 minutes. The pharmacokinetic profile suggests that CEF-D-Na may share similar absorption characteristics; however, its stability and degradation over time can influence its biological activity.

Cellular Effects
CEF-D-Na has been shown to affect various cellular processes in bacterial cells. Its primary function remains the inhibition of cell wall synthesis, which is critical for bacterial survival. Additionally, it may influence cellular signaling pathways and metabolic adaptations in response to antibiotic stress.

Chemical Reactions
CEF-D-Na can undergo various chemical reactions including oxidation and reduction. These reactions can lead to the formation of different degradation products that may possess altered biological activities.

Sustained Release Formulations

Research has explored the sustained release of cefotaxime in various formulations to enhance its antibacterial efficacy while minimizing toxicity. For instance, cefotaxime-loaded nanocarriers demonstrated effective sustained release profiles against both Gram-positive and Gram-negative bacteria, significantly improving therapeutic outcomes in infection models .

Toxicological Studies

Studies have indicated that while CEF-D-Na retains some antibacterial properties, higher concentrations may lead to nephrotoxicity and hepatotoxicity in animal models. These findings underscore the importance of monitoring impurity levels in clinical settings.

Data Tables

Study Findings Implications
Sustained Release Formulations89.31% release from LDH over 12 hoursEnhanced efficacy against infections
Toxicology StudiesHigh doses linked to nephrotoxicityNeed for careful dosage regulation
Biochemical PathwaysInhibition of PBPs alters gene expressionPotential for resistance development

Propiedades

Número CAS

65715-12-0

Fórmula molecular

C16H16N5O7S2. Na

Peso molecular

454.46 22.99

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.